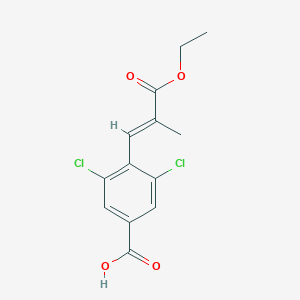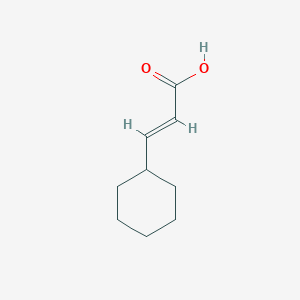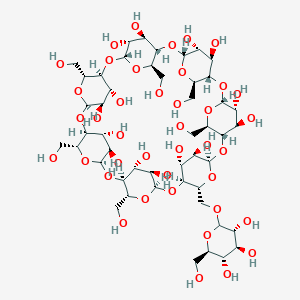
6-O-alpha-D-Glucosyl-beta-cyclodextrin
説明
6-O-alpha-D-Glucosyl-beta-cyclodextrin is a chemical compound with the molecular formula C48H80O40 . It is also known as Glucosyl-β-Cyclodextrin .
Molecular Structure Analysis
The molecular structure of 6-O-alpha-D-Glucosyl-beta-cyclodextrin is represented by the formula C48H80O40 . The molecular weight of this compound is 1297.12 .Physical And Chemical Properties Analysis
6-O-alpha-D-Glucosyl-beta-cyclodextrin appears as a solid white crystalline powder . It has a melting point of >238°C (dec.) . The compound has a density of 1.88 and a refractive index of 158 ° (C=1, H2O) .科学的研究の応用
Solubilizing Ability and Cellular Effects
6-O-α-(4-O-α-D-glucuronyl)-D-glucosyl-β-cyclodextrin (GUG-β-CyD) demonstrates noteworthy solubilizing abilities and cellular effects. Its interaction with drugs, studied through spectroscopic and solubility methods, highlights its potential as a safe solubilizing agent, especially for basic drugs. This is due to its greater affinity for basic drugs compared to other cyclodextrins, arising from the electrostatic interaction of its carboxylate anion with the positive charge of basic drugs. Additionally, GUG-β-CyD exhibits lower hemolytic activity on rabbit erythrocytes and negligible cytotoxicity on Caco-2 cells, enhancing its biocompatibility (Tavornvipas et al., 2002).
Biotechnological Applications
Cyclodextrins, such as 6-O-α-D-Glucosyl-β-cyclodextrin, find extensive applications in biotechnology, especially in pharmaceuticals and drug delivery systems. Their ability to form complexes with and solubilize water-insoluble compounds is particularly valuable. Cyclodextrins are used in food, flavors, cosmetics, packaging, textiles, and in biocatalysis. They also play a role in separation science due to their ability to discriminate between various molecular structures (Singh et al., 2002).
Enzymatic Production and Applications
The enzymatic production and unique properties of γ-cyclodextrin, a variant similar to 6-O-α-D-Glucosyl-β-cyclodextrin, underscore its broad industrial applications. With a larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins, γ-cyclodextrin is particularly useful in the food and pharmaceutical industries. The development of more economical production processes for γ-cyclodextrin using improved enzymes and complexing agents has further expanded its applications (Li et al., 2007).
Nanoparticle Formation and Drug Delivery
Cyclodextrins are known to form a variety of supramolecular structures such as micelles, vesicles, and nanoparticles. These structures are used in drug delivery, particularly in the delivery of proteins, peptides, and genes. Chemically modified cyclodextrin derivatives, including those similar to 6-O-α-D-Glucosyl-β-cyclodextrin, enhance pharmacological activities and are key components in the design of novel delivery systems (Varan et al., 2017).
Molecular Imprinting and Peptide Recognition
6-O-α-D-glucosyl-β-cyclodextrin has been molecularly imprinted to dipeptides in water, demonstrating efficient and selective binding of the template under physiological conditions. This approach is applicable to various guests with functional residues, highlighting its potential in molecular recognition and selective binding applications (Asanuma et al., 1999).
特性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFANTYPKDIONG-WJMYNTJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



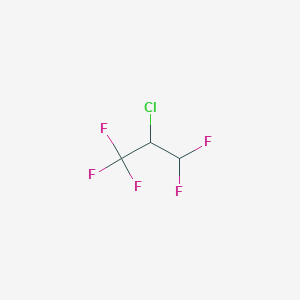


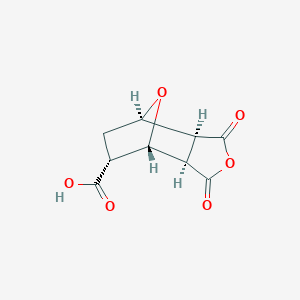

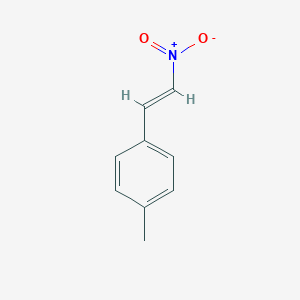

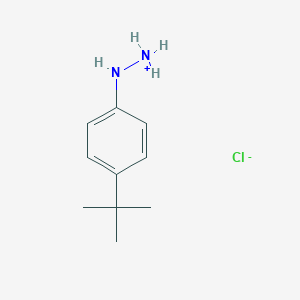

![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)
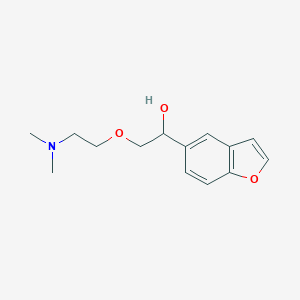
![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)
